molecular formula C38H70O2 B3103691 Arachidyl linolenate CAS No. 1447798-59-5

Arachidyl linolenate

Cat. No.: B3103691
CAS No.: 1447798-59-5
M. Wt: 559.0 g/mol
InChI Key: ZIFMUOBWYNUMBL-FLQWBAQUSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Arachidyl linolenate can be synthesized through the esterification of arachidyl alcohol with linolenic acid. This reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and catalysts, along with precise control of temperature and reaction time, ensures the efficient production of the compound. Additionally, purification steps such as distillation or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Arachidyl linolenate undergoes various chemical reactions, including:

    Oxidation: The double bonds in the linolenic acid moiety can be oxidized to form epoxides or hydroxylated products.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for ester reduction.

    Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solutions.

Major Products Formed:

    Oxidation: Epoxides, diols, and hydroxylated derivatives.

    Reduction: Arachidyl alcohol and linolenic alcohol.

    Substitution: Arachidyl alcohol and linolenic acid.

Scientific Research Applications

Arachidyl linolenate has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.

    Biology: Investigated for its role in lipid metabolism and its presence in biological membranes.

    Medicine: Explored for its potential anti-inflammatory and antioxidant properties.

    Industry: Utilized in the formulation of cosmetics, lubricants, and coatings due to its hydrophobic nature and stability.

Mechanism of Action

The mechanism of action of arachidyl linolenate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can be incorporated into cell membranes, affecting their fluidity and permeability. Additionally, it may act as a substrate for enzymes such as lipases, which hydrolyze the ester bond to release arachidyl alcohol and linolenic acid. These products can then participate in various metabolic pathways, including the synthesis of signaling molecules and energy production.

Comparison with Similar Compounds

Arachidyl linolenate can be compared with other wax esters such as:

    Arachidyl oleate: Similar in structure but contains oleic acid instead of linolenic acid. It has different physical properties and biological activities.

    Linolenyl linolenate: Contains two linolenic acid moieties, leading to different chemical reactivity and applications.

    Behenyl linolenate: Contains behenyl alcohol instead of arachidyl alcohol, resulting in variations in hydrophobicity and melting point.

The uniqueness of this compound lies in its specific combination of arachidyl alcohol and linolenic acid, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

icosyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H70O2/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-37-40-38(39)36-34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2/h6,8,12,14,18,22H,3-5,7,9-11,13,15-17,19-21,23-37H2,1-2H3/b8-6-,14-12-,22-18-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFMUOBWYNUMBL-FLQWBAQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCC=CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H70O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447798-59-5
Record name Eicosyl 9,12,15-octadecatrienoate, (9Z,12Z,15Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1447798595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EICOSYL LINOLENATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01L9PS463P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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